
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is an organic compound with the molecular formula C8H5F5N2O and a molecular weight of 240.13 g/mol. This compound is known for its unique chemical structure, which includes both fluorine and trifluoromethyl groups, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can be achieved through the reaction of benzoic acid chloride with difluoromethyl ketone oxime . The reaction typically involves the use of organic solvents such as ethanol or dimethyl ether, and the product is obtained as a colorless or slightly yellow crystalline solid .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk quantities and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying new reactions and pathways.
Biology: Plays a role in studying enzyme interactions and mechanisms.
Industry: Utilized in the development of advanced materials, such as fluorinated polyimides and fluorous polymers.
Mécanisme D'action
The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound’s fluorine atoms and trifluoromethyl group play a crucial role in its binding affinity and specificity. These interactions can influence various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-difluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but lacks the hydroxy and carboximidamide groups.
2,3-difluoro-6-trifluoromethylbenzamidoxime: Shares the trifluoromethyl group but differs in other functional groups.
Uniqueness
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is unique due to its combination of fluorine atoms, trifluoromethyl group, and hydroxy and carboximidamide functionalities. This unique structure provides distinct chemical properties and reactivity, making it valuable for various scientific applications.
Propriétés
Formule moléculaire |
C8H5F5N2O |
|---|---|
Poids moléculaire |
240.13 g/mol |
Nom IUPAC |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) |
Clé InChI |
VYYGIBIHKAKDQL-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N\O)/N)F)F |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)


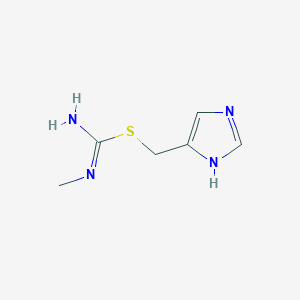
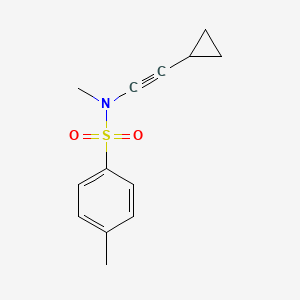
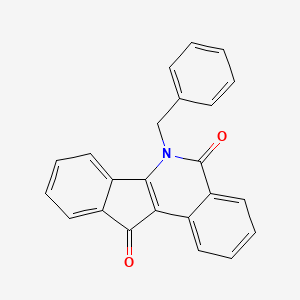
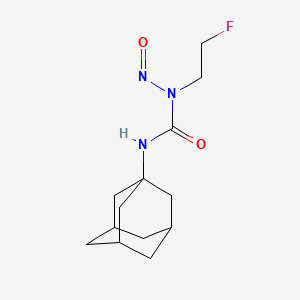

![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
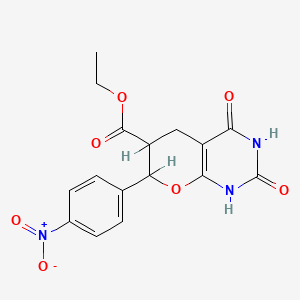
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)


